molecular formula C23H25NO3S2 B4926881 (5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4926881
M. Wt: 427.6 g/mol
InChI Key: RMPYQTZPZWVWGM-RCCKNPSSSA-N
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Description

The compound (5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone core, a phenyl group, and a dimethylphenoxypropoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of an appropriate α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenyl halide.

    Attachment of the Dimethylphenoxypropoxy Moiety: This step involves the reaction of the phenyl-substituted thiazolidinone with 3-(2,5-dimethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The phenyl and dimethylphenoxypropoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides, acids, and bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

(5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    (5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but with a different substitution pattern on the phenoxy group.

    (5E)-5-[[2-[3-(2,5-dimethoxyphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but with methoxy groups instead of methyl groups.

    (5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but with a different alkyl group on the thiazolidinone ring.

The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S2/c1-4-24-22(25)21(29-23(24)28)15-18-8-5-6-9-19(18)26-12-7-13-27-20-14-16(2)10-11-17(20)3/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPYQTZPZWVWGM-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCCCOC3=C(C=CC(=C3)C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OCCCOC3=C(C=CC(=C3)C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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